Tetracos-15-enoic acid

Vue d'ensemble

Description

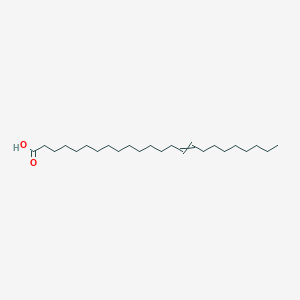

Nervonic acid (24:1, n−9) is a fatty acid. It is a monounsaturated analog of lignoceric acid (24:0). It is also known as selacholeic acid and cis-15-tetracosenoic acid . It exists in nature as an elongation product of oleic acid (18:1 Δ9). Its immediate precursor is erucic acid .

Synthesis Analysis

Nervonic acid is synthesized from oleic acid through fatty acid elongation, where malonyl-CoA and long-chain acyl-CoA are condensed by a rate-limiting enzyme 3-ketoacyl-CoA synthase (KCS) . Key genes (encoding KCS, KCR, HCD, and ECR), putatively responsible for nervonic acid biosynthesis, were isolated and their expression profiles during seed development were confirmed by quantitative real-time PCR analysis .Molecular Structure Analysis

Nervonic acid has a molecular formula of C24H46O2 . It is a monounsaturated fatty acid with one double bond in the fatty acid chain and all the remaining carbon atoms are single-bonded .Chemical Reactions Analysis

The oil contains 67% cis-Tetracos-15-enoic which gives pelargonic acid and pentacosaedioic acid when it is oxidized .Physical And Chemical Properties Analysis

Nervonic acid has a density of 0.9±0.1 g/cm3, a boiling point of 479.2±14.0 °C at 760 mmHg, and a flash point of 375.8±15.2 °C .Applications De Recherche Scientifique

Synthesis and Labeling

- Tetracos-15-enoic acid, also known as nervonic acid, has been studied in the field of organic synthesis, particularly in the production of labeled fatty acids. Carroll (1957) modified the synthesis of nervonic acid to produce pure cis isomers, and this method was used to prepare C14-labeled erucic and nervonic acids, demonstrating its potential in research involving metabolic studies and tracing of fatty acid pathways (Carroll, 1957).

Hepatoprotective Potential

- In a bioassay-guided fractionation study, Singh et al. (2006) identified trans-tetracos-15-enoic acid (TCA) from Indigofera tinctoria Linn., which showed significant hepatoprotection against liver damage induced by certain toxins. This suggests the potential use of this compound in the management of liver disorders (Singh et al., 2006).

Mycolic Acid Biosynthesis

- The compound has been implicated in the biosynthesis of mycolic acids, crucial components in the cell wall of mycobacteria. Hartmann et al. (1994) explored analogs of this compound as potential inhibitors of mycolic acid biosynthesis. This research is relevant to tuberculosis and other mycobacterial infections (Hartmann et al., 1994).

Mécanisme D'action

Tetracos-15-enoic acid, also known as nervonic acid or by its identifiers DTXSID40862068 and MFCD00010507, is a very long-chain monounsaturated fatty acid (VLCMFA) that plays a significant role in various biological processes .

Target of Action

It is known to be a major component of nervonyl sphingolipids, which are found in the white matter of brains and myelin sheath of nerve fibers . These components are crucial for the proper functioning of the nervous system.

Mode of Action

It is synthesized from oleic acid through fatty acid elongation, a process involving the condensation of malonyl-CoA and long-chain acyl-CoA by the enzyme 3-ketoacyl-CoA synthase (KCS) . This process suggests that this compound may interact with its targets by integrating into cellular structures and influencing membrane properties.

Biochemical Pathways

This compound is involved in the biosynthesis of nervonyl sphingolipids, which are essential components of the myelin sheath of nerve fibers . The biosynthesis of this compound starts from oleic acid and proceeds through fatty acid elongation . This process is catalyzed by the enzyme 3-ketoacyl-CoA synthase (KCS), which condenses malonyl-CoA and long-chain acyl-CoA .

Result of Action

This compound plays a critical role in the treatment of psychotic disorders and neurological development . It has been found to significantly inhibit the development and severity of experimental autoimmune encephalomyelitis in mice, mitigating inflammatory infiltration and demyelination in the spinal cord of mice, and increasing the expression of antioxidant proteins and anti-inflammatory cytokines .

Orientations Futures

Nervonic acid has attracted widespread research interest due to its crucial roles in brain development. The markets encouraged the development of a refined, nervonic acid-enriched plant oil as feedstocks for the needed further studies of nervonic acid biological functions to the end commercial application .

Analyse Biochimique

Biochemical Properties

Tetracos-15-enoic acid is involved in several biochemical reactions, primarily as a component of sphingolipids in the myelin sheath of nerve fibers . It interacts with enzymes such as 3-ketoacyl-CoA synthase (KCS), which catalyzes the elongation of fatty acids . This interaction is crucial for the synthesis of very long-chain fatty acids, including this compound. Additionally, this compound is known to bind with proteins and other biomolecules, influencing their structure and function.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It is essential for maintaining the integrity of the myelin sheath, which insulates nerve fibers and facilitates efficient nerve signal transmission . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in lipid metabolism and inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors and enzymes, modulating their activity. For example, it can inhibit or activate enzymes involved in fatty acid metabolism, thereby influencing the overall metabolic flux . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme temperatures or oxidative stress . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of neurological health . These effects include the maintenance of myelin integrity and the modulation of inflammatory responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it has been shown to have beneficial effects on neurological health, including the prevention of neurodegenerative diseases . At high doses, this compound can exhibit toxic or adverse effects, such as liver damage and metabolic disturbances . These threshold effects highlight the importance of careful dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the elongation of fatty acids and the synthesis of sphingolipids . It interacts with enzymes such as 3-ketoacyl-CoA synthase and desaturases, which play critical roles in its biosynthesis and metabolism . These interactions can influence the levels of various metabolites and the overall metabolic flux within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These molecules facilitate its movement across cellular membranes and its accumulation in specific compartments, such as the myelin sheath of nerve fibers . The localization and distribution of this compound are crucial for its biological activity and function.

Subcellular Localization

This compound is primarily localized in the myelin sheath of nerve fibers, where it plays a critical role in maintaining nerve function . It may also be found in other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can influence lipid metabolism and energy production . The subcellular localization of this compound is directed by specific targeting signals and post-translational modifications.

Propriétés

IUPAC Name |

tetracos-15-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHCXVQVJPWHRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862068 | |

| Record name | Tetracos-15-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride](/img/structure/B3086208.png)

![Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086213.png)

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B3086220.png)

![Butyl[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086237.png)

amine hydrochloride](/img/structure/B3086245.png)

![N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride](/img/structure/B3086260.png)

![(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3086302.png)